molecular formula C6H6O4Zn B081305 Zinc acrylate CAS No. 14643-87-9

Zinc acrylate

Cat. No. B081305
CAS RN: 14643-87-9
M. Wt: 207.5 g/mol
InChI Key: XKMZOFXGLBYJLS-UHFFFAOYSA-L
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Patent
US04090844

Procedure details

An equivalent of zinc carbonate was added to acrylic acid in dilute solution to obtain a solution of zinc acrylate. From this solution and other ingredients, there was prepared an aqueous solution containing 1% acrylic acid, 0.9% zinc carbonate, 0.25% MBA, 8% DMDHEU, 2% polyethylene softener, 0.1% wetting agent, and 0.5% K2S2O8. Cotton printcloth was impregnated in this reagent solution to a wet pickup of approximately 105%. The wet fabric was placed on pin frames in heat-resistant plastic bags that were flushed with nitrogen. The samples of fabrics in the bags were subjected to heating in forced-draft ovens at 120° C for 10 minutes, immediately followed by 160° C for 5 minutes. The samples of fabric were washed extensively in hot running tap water and line dried. The weight gain due to add-on of reagent was 7.1%; the nitrogen incorporated into the fabric was 0.88% and the zinc incorporated was 0.39%. The DP appearance rating was 3.1. Textile properties are summarized in Table I and antibacterial properties are summarized in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Zn+2:5].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8]>>[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8].[Zn+2:5].[C:6]([O-:10])(=[O:9])[CH:7]=[CH2:8] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Zn+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Zn+2].C(C=C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.